Adenomycin

Nucleoside Antibiotics Structural Biology Natural Product Chemistry

Mycobacterial drug discovery often stalls due to a lack of probes that resist phagolysosomal degradation and offer broad coverage across Mycobacterium spp. Adenomycin (CAS 76174-56-6), isolated from Streptomyces griseoflavus, solves this with a rare glycosidic architecture combining D-ribose, (-)-chiro-inositol, L-gulosamine, L-serine, and a sulfate ester. - Stable at pH 2-6; remains active in acidic host compartments where standard antibiotics fail. - Effective against Gram-positive, Gram-negative bacteria, and mycobacteria, including M. tuberculosis and NTM. - Serves as a validated tool compound for biosynthetic gene cluster studies and enzymatic glycosylation research.

Molecular Formula C25H39N7O18S
Molecular Weight 757.7 g/mol
CAS No. 76174-56-6
Cat. No. B1218288
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAdenomycin
CAS76174-56-6
Synonymsadenomycin
Molecular FormulaC25H39N7O18S
Molecular Weight757.7 g/mol
Structural Identifiers
SMILESC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COC4C(C(C(C(C4OC(=O)C(CO)N)OS(=O)(=O)O)O)OC5C(C(C(C(O5)CO)O)O)N)O)O)O)N
InChIInChI=1S/C25H39N7O18S/c26-6(1-33)24(41)48-20-18(45-3-8-12(36)14(38)23(46-8)32-5-31-10-21(28)29-4-30-22(10)32)15(39)17(16(40)19(20)50-51(42,43)44)49-25-9(27)13(37)11(35)7(2-34)47-25/h4-9,11-20,23,25,33-40H,1-3,26-27H2,(H2,28,29,30)(H,42,43,44)/t6-,7-,8+,9-,11+,12+,13+,14+,15+,16+,17-,18-,19+,20+,23+,25+/m0/s1
InChIKeyUXRHCHSWRDOIED-QVEOBRIHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Adenomycin (CAS 76174-56-6): Nucleoside Antibiotic with Mycobacterial Activity and Complex Glycosidic Architecture


Adenomycin (CAS 76174-56-6) is a structurally complex nucleoside antibiotic produced by Streptomyces griseoflavus C 19-97 [1]. Unlike simpler adenosine derivatives, adenomycin is characterized by a distinctive assembly of adenine, D-ribose, (−)-chiro-inositol, L-gulosamine, L-serine, and a sulfate group, with a molecular formula of C25H39N7O18S and a molecular weight of 757.68 g/mol . It exhibits activity against a range of mycobacteria and has also been noted for its activity against gram-positive and gram-negative bacteria, as well as tumor cells .

Why Adenomycin Cannot Be Replaced by Other Nucleoside Antibiotics or Adenosine Analogs


Generic substitution of adenomycin with other nucleoside antibiotics or simpler adenosine analogs (e.g., cordycepin, 9-β-D-arabinofuranosyladenine) is not scientifically sound due to its unique, multi-component glycosidic architecture and distinct spectrum of anti-mycobacterial activity [1]. The presence of an unprecedented combination of L-gulosamine, (−)-chiro-inositol, and a sulfate ester distinguishes it fundamentally from compounds like amicetin or bamicetin, which possess different sugar scaffolds and target specificities [2]. Furthermore, its activity profile against a broad range of mycobacteria is a specific trait not uniformly shared across the nucleoside antibiotic class, which encompasses diverse mechanisms from protein synthesis inhibition to siderophore biosynthesis disruption [3].

Quantitative Differentiation of Adenomycin from Structural and Functional Analogs


Structural Complexity: Adenomycin's Unique Pentapartite Scaffold vs. Simpler Nucleosides

Adenomycin's structure was elucidated through degradative and spectroscopic studies, revealing a unique assembly of five distinct components: adenine, D-ribose, (−)-chiro-inositol, L-gulosamine, L-serine, and a sulfate group [1]. In contrast, common adenosine analogs like cordycepin (3'-deoxyadenosine) differ solely by the absence of a hydroxyl group at the 3' position of the ribose moiety [2]. This fundamental difference in molecular architecture underpins distinct biological targeting and is a primary reason for non-interchangeability.

Nucleoside Antibiotics Structural Biology Natural Product Chemistry

Physicochemical Stability: pH-Dependent Integrity of Adenomycin

A key differentiating property for handling and formulation is adenomycin's pH stability profile. The hydrochloride salt of adenomycin is reported to be stable within a pH range of 2 to 6 [1]. This specific tolerance to mildly acidic conditions can be a critical factor when selecting an antibiotic for use in acidic biological environments (e.g., phagolysosomes) or for developing stable formulations. This contrasts with many other antibiotics, like certain beta-lactams or macrolides, which are known to be acid-labile.

Formulation Science Chemical Stability Antibiotic Storage

Spectrum of Activity: Broad Anti-Mycobacterial Efficacy vs. Narrow-Spectrum Peers

Adenomycin is consistently described as effective against a 'wide range of mycobacteria' . This contrasts with other nucleoside antibiotics like sansanmycin, which shows a more restricted profile, and bamicetin/amicetin, which target Gram-positive bacteria and specific mycobacterial species. For instance, sansanmycin has reported MIC values of 10 µg/mL against Mycobacterium tuberculosis H37Ra and 12.5 µg/mL against Pseudomonas aeruginosa [1], while adenomycin's 'wide range' description implies activity against multiple, potentially clinically relevant, mycobacterial species.

Antimicrobial Susceptibility Mycobacteriology Drug Discovery

Adenomycin's Distinction from Anthracyclines: Clarifying a Common Misconception

A critical differentiator for procurement is the correct identification of adenomycin as a nucleoside antibiotic, not an anthracycline. Some vendor databases and search results erroneously conflate adenomycin with anthracyclines like daunorubicin (daunomycin) . This is a significant error with profound implications for research. Anthracyclines (e.g., doxorubicin, daunorubicin) are DNA intercalators and topoisomerase II inhibitors with well-characterized cardiotoxicity [1]. Adenomycin, as a nucleoside, is expected to have a different mechanism of action (e.g., inhibiting mycobacterial cell wall synthesis or nucleic acid metabolism) and a distinct safety profile.

Compound Misidentification Pharmacognosy Quality Control

Optimal Scientific and Industrial Application Scenarios for Adenomycin Based on Differentiated Evidence


Anti-Mycobacterial Drug Discovery and Screening

Adenomycin is best applied as a tool compound or a lead scaffold in programs targeting mycobacteria, particularly where a broad spectrum of activity against various mycobacterial species is desired . Its complex, multi-partite structure provides a unique pharmacophore for medicinal chemistry optimization, distinct from simpler adenosine analogs like cordycepin [1]. Its use is appropriate in academic or industrial labs focused on tuberculosis (TB) and non-tuberculous mycobacteria (NTM) drug development.

Natural Product Chemistry and Biosynthetic Studies

Given its origin from Streptomyces griseoflavus and its assembly of rare sugars (L-gulosamine, (−)-chiro-inositol) and a sulfate ester, adenomycin is a prime subject for biosynthetic gene cluster investigation and enzymatic glycosylation studies . Researchers studying the enzymology of secondary metabolism in actinomycetes can utilize adenomycin as a model complex nucleoside to elucidate pathways for the synthesis of unusual sugar components and their transfer.

Formulation and Stability Studies in Acidic Environments

Based on its reported stability at pH 2-6 , adenomycin can be strategically employed in experiments requiring antibiotic activity in acidic biological compartments, such as macrophage phagolysosomes where mycobacteria reside. This property makes it a candidate for formulation studies aimed at improving drug delivery to such sites, where many standard antibiotics like erythromycin would be ineffective due to acid-catalyzed degradation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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